molecular formula C16H16FN5 B12241220 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

Cat. No.: B12241220
M. Wt: 297.33 g/mol
InChI Key: QYCMBPRJVNMMKM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a fluorophenyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is further linked to a piperazine ring. This unique structure contributes to its potential as a therapeutic agent in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves several steps. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-a]pyrimidine core. This core is subsequently reacted with piperazine under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other protein kinases and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of pyrazolo[1,5-a]pyrimidine and piperazine, leading to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16FN5

Molecular Weight

297.33 g/mol

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16FN5/c17-13-3-1-2-4-14(13)20-9-11-21(12-10-20)15-6-8-22-16(19-15)5-7-18-22/h1-8H,9-12H2

InChI Key

QYCMBPRJVNMMKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=CC=CC=C4F

Origin of Product

United States

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